molecular formula C13H7ClO2S B8725199 1-Chloro-4-hydroxythioxanthone CAS No. 59803-22-4

1-Chloro-4-hydroxythioxanthone

Cat. No.: B8725199
CAS No.: 59803-22-4
M. Wt: 262.71 g/mol
InChI Key: CHVNGPFOOJHLLJ-UHFFFAOYSA-N
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Description

1-Chloro-4-hydroxythioxanthone is a sulfur-containing heterocyclic compound derived from the thioxanthone backbone, characterized by a chloro substituent at position 1 and a hydroxyl group at position 2. Thioxanthones are structurally analogous to xanthones, with a sulfur atom replacing the oxygen atom in the central ring. The presence of chlorine and hydroxyl groups confers distinct physicochemical properties, including polarity, solubility, and reactivity, which influence its applications in photodynamic therapy, organic synthesis, and pharmaceutical intermediates.

Properties

CAS No.

59803-22-4

Molecular Formula

C13H7ClO2S

Molecular Weight

262.71 g/mol

IUPAC Name

1-chloro-4-hydroxythioxanthen-9-one

InChI

InChI=1S/C13H7ClO2S/c14-8-5-6-9(15)13-11(8)12(16)7-3-1-2-4-10(7)17-13/h1-6,15H

InChI Key

CHVNGPFOOJHLLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3S2)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds Compared:

1-Chloro-4-hydroxythioxanthone

2-Chlorothioxanthone ()

Lucanthone Hydrochloride ()

Comparative Table:

Compound Substituents Molecular Formula Key Functional Groups Applications
This compound Cl (C1), OH (C4) C₁₃H₇ClO₂S Chloro, hydroxyl Photodynamic therapy, organic synthesis
2-Chlorothioxanthone Cl (C2) C₁₃H₇ClOS Chloro Pharmaceutical intermediate
Lucanthone Hydrochloride CH₃ (C4), diethylaminoethylamino (C1), HCl C₂₀H₂₃N₂OS·HCl Methyl, tertiary amine, HCl Antischistosomal agent

Physicochemical Properties

  • Solubility :

    • The hydroxyl group in this compound likely increases aqueous solubility compared to 2-Chlorothioxanthone, which lacks polar substituents .
    • Lucanthone Hydrochloride exhibits high solubility due to its ionic hydrochloride salt and tertiary amine group .
  • Reactivity :

    • Chlorine at position 1 (this compound) may direct electrophilic substitution reactions differently than chlorine at position 2 (2-Chlorothioxanthone).
    • Lucanthone’s tertiary amine group enables protonation, enhancing bioavailability and interaction with biological targets .

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